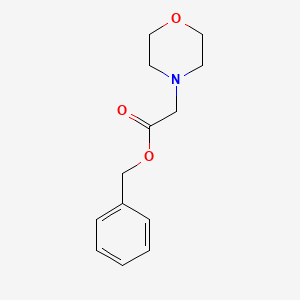

Benzyl Morpholinoacetate

Description

Benzyl Morpholinoacetate (CAS No. 53342-23-7) is an organic compound combining a benzyl ester group with a morpholinoacetate backbone.

Properties

IUPAC Name |

benzyl 2-morpholin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-13(10-14-6-8-16-9-7-14)17-11-12-4-2-1-3-5-12/h1-5H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCPKXGVBIUEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434945 | |

| Record name | Benzyl Morpholinoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53342-23-7 | |

| Record name | Benzyl Morpholinoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl Morpholinoacetate can be synthesized through the reaction of morpholine with benzyl 2-bromoacetate . The reaction typically involves the nucleophilic substitution of the bromine atom by the morpholine, resulting in the formation of this compound. The reaction conditions generally include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: Benzyl Morpholinoacetate undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl carbon is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Benzyl alcohol, benzaldehyde, and benzoic acid.

Reduction: Benzyl morpholinoethanol.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl Morpholinoacetate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Benzyl Morpholinoacetate involves its interaction with specific molecular targets and pathways. The benzyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular components. The morpholinoacetate moiety may also contribute to the compound’s biological activity by modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following compounds exhibit high structural similarity to Benzyl Morpholinoacetate, as determined by molecular similarity indices (ranging from 0.68 to 1.00) :

| Compound Name | CAS No. | Similarity Score | Key Structural Features |

|---|---|---|---|

| (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 106973-36-8 | 1.00 | Morpholine ring with ketone, benzyl substituent |

| 2-Morpholino-2-phenylacetic acid hydrochloride | 91641-50-8 | 0.72 | Morpholino-phenylacetic acid (salt form) |

| S-1-CBZ-3-Hydroxy-piperidine | 94944-69-1 | 0.68 | Piperidine ring with benzyloxycarbonyl (Cbz) group |

Analysis:

- (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid: The 1.00 similarity score suggests near-identical core structure but differs by a carboxylic acid group instead of an ester.

- 2-Morpholino-2-phenylacetic acid hydrochloride: The hydrochloride salt increases polarity and bioavailability compared to the neutral ester form of this compound .

- S-1-CBZ-3-Hydroxy-piperidine : Replaces the morpholine ring with piperidine, reducing oxygen content and altering conformational flexibility .

Comparison with Benzoate Esters

This compound shares functional group similarities with traditional benzoate esters, such as Benzyl Benzoate (CAS 120-51-4), a widely used solvent and antiparasitic agent .

Key Differences:

- Solubility: The morpholino group in this compound likely improves water solubility compared to Benzyl Benzoate, which is highly lipophilic .

- Metabolism: Benzyl esters (e.g., Benzyl Benzoate) hydrolyze to release benzyl alcohol, which undergoes hepatic metabolism to hippuric acid . This compound may follow a similar pathway, but the morpholino moiety could slow hydrolysis kinetics .

Research Findings and Implications

Stability and Reactivity

- Salt vs. Ester Forms: The hydrochloride salt of 2-Morpholino-2-phenylacetic acid (CAS 91641-50-8) demonstrates higher stability under acidic conditions compared to neutral esters like this compound, which may degrade via ester hydrolysis .

- Stereochemical Effects: The (R)-configuration in 106973-36-8 enhances binding affinity in chiral environments, suggesting that stereochemistry could significantly influence the bioactivity of this compound derivatives .

Data Tables

Table 1: Structural Comparison of High-Similarity Compounds

| Compound Name | CAS No. | Functional Groups | Biological Relevance |

|---|---|---|---|

| This compound | 53342-23-7 | Morpholino, benzyl ester | Intermediate, solubility modifier |

| (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 106973-36-8 | Morpholino, carboxylic acid, benzyl | Drug candidate (ionic interactions) |

| 2-Morpholino-2-phenylacetic acid hydrochloride | 91641-50-8 | Morpholino, phenylacetic acid, HCl | Bioavailable salt form |

Table 2: Physical Properties of Selected Esters

| Compound | Molecular Weight | Boiling Point (°C) | Solubility in Water |

|---|---|---|---|

| This compound | 237.26 (inferred) | Not reported | Moderate (estimated) |

| Benzyl Benzoate | 212.24 | 323–324 | Insoluble |

| Methyl Benzoate | 136.15 | 198–199 | Slightly soluble |

Biological Activity

Benzyl Morpholinoacetate (BMA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group and a morpholinoacetate moiety. This unique structure allows for various chemical interactions, contributing to its biological activity. The compound can undergo several reactions, including oxidation, reduction, and substitution, which can lead to the formation of active metabolites that interact with cellular components.

The biological activity of BMA is primarily attributed to its interaction with specific molecular targets and pathways. The morpholinoacetate moiety may modulate enzyme activity or receptor binding, influencing various biological processes. For instance, the benzyl group can undergo metabolic transformations that enhance its pharmacological effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways is hypothesized to be a mechanism behind its antimicrobial effects.

Antiviral Activity

BMA has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral entry or assembly within host cells. This potential makes it a candidate for further exploration in antiviral drug development.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study conducted on the antibacterial activity of BMA showed promising results against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics. -

Antiviral Screening :

In a screening assay for antiviral compounds, BMA demonstrated significant inhibition of viral replication in cell cultures infected with influenza virus. The compound reduced viral titers by over 70% at concentrations below 100 µM . -

Mechanistic Insights :

Further mechanistic studies revealed that BMA interacts with key enzymes involved in bacterial metabolism, leading to inhibition of growth and viability in treated cultures. This interaction was confirmed through enzyme assays that measured the activity of target enzymes before and after treatment with BMA .

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Benzyl Acetate | Lacks morpholine ring | Moderate antimicrobial properties |

| Morpholine Acetate | Contains morpholine but no benzyl | Limited biological activity |

| Benzyl Morpholine | Contains both groups | Similar but less potent than BMA |

This compound stands out due to its unique combination of structural features that confer distinct chemical and biological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.